molecular formula C17H19NO5 B5312530 3-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5312530
M. Wt: 317.34 g/mol
InChI Key: POMRVPDSVPLFIJ-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclo[2.2.1]heptane core and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c19-16(14-10-2-3-11(6-10)15(14)17(20)21)18-7-9-1-4-12-13(5-9)23-8-22-12/h1,4-5,10-11,14-15H,2-3,6-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMRVPDSVPLFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may target microtubules and their component protein, tubulin, causing mitotic blockade and cell apoptosis . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives and benzodioxole-containing molecules. Compared to these compounds, 3-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include camphor, sordarins, and α-santalol .

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